(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetic acid
Beschreibung
(2R)-2-[(2R)-3,4-Dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetic acid (CAS: 66757-69-5; molecular formula: C₆H₆O₇; molecular weight: 190.11 g/mol) is a stereospecific organic compound characterized by a furan-2-yl ring substituted with hydroxyl, oxo, and hydroxyacetic acid groups. It is a key impurity (designated Ascorbic Acid Impurity G) in pharmaceutical preparations of ascorbic acid (vitamin C) and is recognized as a degradation product or synthetic byproduct under oxidative conditions . Its structure features two stereogenic centers with (2R) configurations at both the furan and hydroxyacetic acid moieties, as confirmed by chiral chromatography and nuclear magnetic resonance (NMR) studies .
Eigenschaften
IUPAC Name |
(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h3-4,7-9H,(H,10,11)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMOGBZPBLQFHK-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)O)O)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1(C(=C(C(=O)O1)O)O)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66757-69-5 | |
| Record name | 2-((2R)-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyacetic acid, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066757695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2R)-3,4-DIHYDROXY-5-OXO-2,5-DIHYDROFURAN-2-YL)-2-HYDROXYACETIC ACID, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TP5W97GUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Catalytic Hydrogenation of Unsaturated Precursors
The most prevalent synthetic route involves hydrogenating an α,β-unsaturated precursor, (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid, under high-pressure H₂. This method leverages transition-metal catalysts to achieve stereoselective reduction.
Ruthenium-Catalyzed Hydrogenation
A highly efficient protocol employs diiodo(p-cymene)ruthenium(II) dimer (0.052 g, 0.0524 mmol) with the chiral ligand Mandyphos SL-M004-1 (0.116 g, 0.110 mmol) in ethanol at 40°C under 20 bar H₂. After 6 hours, the reaction mixture undergoes distillation to remove ethanol, followed by recrystallization in isopropyl acetate/heptane to yield the product at 86.9%. The ligand’s bis(phosphine) structure ensures enantiomeric excess >90%, critical for the (2R,4S) configuration.
Palladium on Carbon (Pd/C) Mediated Hydrogenation
Using 10% Pd/C (3.0 g) in ethanol at 25°C and 1.0 MPa H₂ for 20 hours achieves a 73.8% yield. While less stereoselective than Ru-based systems, this method offers simplicity and scalability. Post-reaction, filtration and recrystallization in isopropyl acetate/petroleum ether afford the pure product.
Rhodium-Catalyzed Approach
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (99 mg) with phosphine ligand CK-04 (279 mg) in ethanol at 40°C and 15 bar H₂ produces a 90:10 diastereomeric ratio, yielding 340 g of product after recrystallization. This method highlights the role of ligand electronic effects in stereocontrol.
Ionic Liquid-Phase Hydrogenation
A novel approach utilizes ionic liquids like [EMIM][NTf₂] to stabilize the catalytic system. Combining [Ru(p-cymene)I₂]₂ (4.85 mg) and Mandyphos SL-M004-1 (12.0 mg) in CH₂Cl₂, followed by H₂ (40 bar) at 60°C for 16 hours, achieves quantitative conversion. The ionic liquid enhances catalyst recyclability, though product isolation requires neutralization and filtration.
Comparative Analysis of Methods
| Method | Catalyst | Conditions | Yield | Stereoselectivity |
|---|---|---|---|---|
| Ru/Mandyphos | Diiodo(p-cymene)Ru(II) + SL-M004-1 | 40°C, 20 bar H₂, 6 h | 86.9% | >90% ee |
| Pd/C | 10% Pd/C | 25°C, 1.0 MPa H₂, 20 h | 73.8% | Moderate |
| Rh/CK-04 | Rh(COD)₂BF₄ + CK-04 | 40°C, 15 bar H₂ | 90% | 90:10 dr |
| Ionic Liquid | [Ru(p-cymene)I₂]₂ + SL-M004-1 in [EMIM][NTf₂] | 60°C, 40 bar H₂, 16 h | ~95% | >95% ee |
The Ru/Mandyphos system offers the best balance of yield and stereoselectivity, attributed to the ligand’s ability to coordinate the metal center while shielding one enantiomeric face. Ionic liquid methods, though high-yielding, require additional steps for product isolation.
Process Optimization and Challenges
Solvent and Temperature Effects
Ethanol is the preferred solvent due to its polarity and H₂ compatibility. Elevated temperatures (40–60°C) accelerate reaction rates but risk racemization, necessitating precise thermal control.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorine (Cl2) can be used under acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its hydroxyl groups and furan ring structure allow it to participate in hydrogen bonding and other interactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Structural Analogues in the Furan-Carboxylic Acid Family
The following compounds share structural motifs with the target molecule but differ in substitution patterns, oxidation states, or stereochemistry:
Table 1: Structural and Functional Group Comparison
Key Observations:
Oxidation State : The target compound’s 5-oxo-2H-furan ring is more oxidized than [(2R)-5-oxotetrahydro-2-furanyl]acetic acid’s tetrahydrofuran system, enhancing its electrophilicity .
Hydroxyl Groups : The 3,4-dihydroxy substitution on the furan ring distinguishes it from 2-(furan-2-yl)-2-oxoacetic acid, which lacks hydroxyl groups, resulting in lower solubility in polar solvents .
Stereochemical Complexity : Unlike the aldaric acid derivative (C₆H₈O₈), the target molecule has fewer hydroxyl groups but retains a rigid (2R,2R) configuration critical for chiral recognition in HPLC analysis .
Physicochemical and Reactivity Differences
Table 2: Physicochemical Properties
Reactivity Insights:
- The target compound’s vicinal diols (3,4-dihydroxy) facilitate chelation of metal ions, a property absent in non-hydroxylated analogues like 2-(furan-2-yl)-2-oxoacetic acid .
- Methyl esterification (e.g., methyl (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetate) reduces acidity (pKa ~4.5) and increases lipophilicity, altering its chromatographic retention times .
Biologische Aktivität
The compound (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetic acid , also known as a derivative of furan-based compounds, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 204.134 g/mol. It features two stereogenic centers, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈O₇ |
| Molecular Weight | 204.134 g/mol |
| CAS Number | 2495-84-3 |
Antioxidant Properties
Research indicates that furan derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure enhances the electron-donating ability, which is crucial for scavenging free radicals. Studies have shown that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative stress.
Antimicrobial Effects
Furan derivatives have demonstrated antimicrobial properties against various pathogens. For instance, a study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.
Anti-inflammatory Activity
Compounds similar to this compound have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups facilitate the donation of hydrogen atoms to free radicals.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : It can influence signaling pathways related to cell survival and apoptosis.
Case Studies
-
Antioxidant Activity Assessment : A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing that the compound exhibited significant scavenging activity compared to standard antioxidants.
Assay Type IC50 (µM) DPPH 45 ABTS 30 -
Antimicrobial Efficacy : In vitro tests showed that the compound inhibited the growth of various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100 - Anti-inflammatory Study : In a model of acute inflammation, treatment with the compound resulted in a significant reduction in edema compared to control groups.
Q & A
Basic: How is (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetic acid identified in pharmaceutical formulations?
Methodological Answer:
The compound is identified as Ascorbic Acid Impurity G (EP designation) using pharmacopeial protocols. Key steps include:
- HPLC-MS : Reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry for molecular ion confirmation (m/z 190.11) .
- Chiral Chromatography : To resolve stereoisomers, chiral columns (e.g., CHIRALPAK® IG-3) with mobile phases like 0.1% formic acid in acetonitrile/water (70:30) are employed .
- Reference Standards : Certified pharmaceutical secondary standards (e.g., PHR2060) are used for retention time matching and quantification .
Basic: What are the standard chromatographic methods for quantifying this compound as an impurity?
Methodological Answer:
Quantification follows European Pharmacopoeia (EP) guidelines for ascorbic acid impurities:
- HPLC Conditions :
- Column: C18 (250 mm × 4.6 mm, 5 µm).
- Mobile Phase: Gradient of 0.1% phosphoric acid and methanol (95:5 to 50:50 over 20 min).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 245 nm .
- Validation Parameters : Linearity (0.1–1.0 µg/mL, R² > 0.99), LOD (0.03 µg/mL), and LOQ (0.1 µg/mL) .
Advanced: What synthetic routes yield high enantiomeric purity of this compound?
Methodological Answer:
Enantioselective synthesis involves:
- Aldaric Acid Lactonization : Heating galactaric acid in DMSO at 80°C to form D-galactaro-1,4-lactone, followed by stereospecific hydroxylation and oxidation .
- Chiral Pool Strategy : Use of (2R)-3,4-dihydroxyfuran-2(5H)-one as a chiral precursor, with kinetic resolution via enzymatic catalysis (e.g., lipase B) to achieve >98% enantiomeric excess .
- Crystallization Control : Solvent-mediated crystallization in ethanol/water (4:1) to isolate the (2R,2R) diastereomer .
Advanced: How does the compound's stability vary under different pH conditions?
Methodological Answer:
Stability studies reveal pH-dependent degradation:
- Acidic Conditions (pH < 3) : Rapid lactone ring opening, forming 2-hydroxyacetic acid and 3,4-dihydroxy-5-oxo-furan derivatives. Half-life (t₁/₂) = 12 hours at pH 2.0 .
- Neutral/Basic Conditions (pH 7–9) : Oxidation of dihydroxy groups to diketones, leading to polymeric byproducts. Degradation accelerates at pH > 8 (t₁/₂ = 48 hours) .
- Mitigation Strategies : Lyophilization under inert gas (N₂) and storage at -20°C in amber vials .
Advanced: What are the challenges in characterizing its stereoisomers?
Methodological Answer:
Challenges include:
- Spectral Overlap : Similar UV and IR profiles of (2R,2R) and (2S,2R) isomers require advanced techniques:
- Dynamic Interconversion : pH-dependent epimerization in solution complicates HPLC analysis. Use low-temperature (4°C) chiral columns to minimize on-column racemization .
Advanced: What mechanistic insights explain its role in ascorbic acid degradation pathways?
Methodological Answer:
The compound is a key intermediate in ascorbic acid oxidation :
- Pathway : Ascorbic acid → Dehydroascorbic acid → Hydrolysis → this compound .
- Catalytic Factors : Metal ions (Fe³⁺, Cu²⁺) accelerate oxidation, while chelating agents (EDTA) inhibit degradation .
- Analytical Tracking : LC-MS/MS monitors degradation kinetics, identifying m/z 190 → 85 (fragmentation of the furan ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
